molecular formula C8H7NO2 B151048 3-(3-Pyridyl)acrylic acid CAS No. 19337-97-4

3-(3-Pyridyl)acrylic acid

Cat. No. B151048
CAS RN: 19337-97-4
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-ONEGZZNKSA-N
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Description

3-(3-Pyridyl)acrylic acid is a bifunctional ligand that has been utilized in the synthesis of various coordination polymers and metal-organic frameworks (MOFs). It contains both a carboxylic group and a pyridyl group, which can coordinate with metal ions to form complex structures with potential applications in catalysis, luminescence, and magnetic properties .

Synthesis Analysis

The synthesis of compounds involving 3-(3-Pyridyl)acrylic acid often involves hydrothermal methods, where the ligand is reacted with metal ions under controlled temperature and pH conditions. This approach has led to the formation of novel hetero-metallic and homometallic MOFs with diverse topologies and properties . Additionally, the ligand has been used in the synthesis of antiallergic substances, where its structural requirements for biological activity have been explored .

Molecular Structure Analysis

The molecular structure of 3-(3-Pyridyl)acrylic acid-based compounds is highly dependent on the metal ions and conditions used during synthesis. For instance, heterometallic MOFs with copper and lanthanide ions have been reported to exhibit various dimensionalities and topologies, ranging from 1D coordination polymers to 3D frameworks with complex connectivity . The presence of the pyridyl and carboxylic functional groups allows for versatile coordination modes, leading to the formation of intricate structures.

Chemical Reactions Analysis

3-(3-Pyridyl)acrylic acid participates in various chemical reactions, including the formation of coordination polymers and the catalytic oxidation of organic substrates. For example, copper(II) complexes of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] have been synthesized and shown to catalyze the oxidation of benzyl alcohol efficiently . Additionally, the ligand has been involved in oxidative annulation reactions with alkynes to form α-pyrones, demonstrating its reactivity in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-Pyridyl)acrylic acid derivatives are influenced by their molecular structures. Thermal, spectral, magnetic, and electrical studies have been conducted on various complexes, revealing properties such as thermal stability, luminescence, and electrical conductivity . For instance, the thermal behavior of cobalt(II) and nickel(II) complexes with the ligand has been studied, showing that they undergo dehydration and decarboxylation upon heating . The electrical properties of these complexes have also been investigated, with measurements indicating semiconducting behavior and the presence of hysteresis in current-voltage characteristics .

Scientific Research Applications

Metal-Organic Frameworks and Coordination Polymers

The bifunctional ligand 3-(3-pyridyl)acrylic acid facilitates the formation of novel metal-organic framework (MOF) materials. For instance, it has been used to create a heterometallic [Cu3(C8H6NO2)6Nd2(NO3)6] structure and homometallic coordination polymers like [Nd(C8H6NO2)3H2O] and [Cu(C8H6NO2)2] x H2O, showcasing varied structural systematics and properties such as thermal and luminescence characteristics (Gunning & Cahill, 2005).

Electrical and Structural Properties in Complexes

3-(3-pyridyl)acrylic acid forms chloro complexes with metals like cobalt, nickel, copper, and zinc. These complexes have octahedral structures with the acid bonded to metal ions through the nitrogen atom. They display unique electrical conductivities and anomalous current-voltage characteristics due to the presence of the olefinic bond (Allan et al., 1988).

Photoreactivity in Coordination Complexes

3-(3-pyridyl)acrylic acid exhibits photoreactivity in coordination complexes and polymers with silver (Ag). It has been used to synthesize compounds like Ag(3-PAH)2, demonstrating head-to-head photodimerization in solid state and solution. This property is significant for synthesizing photoreactive ligands and coordination polymers (Kole, Tan, & Vittal, 2012).

Synthesis and Structure of Complexes

The synthesis of complexes using 3-(3-pyridyl)acrylic acid with metals like cobalt and manganese has been achieved. These syntheses have led to the creation of structures like [Co(3-PYA)2(H2O)4·H2O] and [Mn(3-PYA)2(H2O)4], which are analyzed for their hydrogen bonding and π-π packing interactions, contributing to the understanding of supramolecular architectures (Huang et al., 2005).

Electrochemical Applications

Trans-3-(3-pyridyl) acrylic acid has been electrochemically polymerized to create a poly (3-(3-pyridyl) acrylic acid) film on a glassy carbon electrode. This modified electrode shows excellent electrochemical response for substances like dopamine, ascorbic acid, and uric acid, highlighting its potential in electrochemical sensors (Zhang et al., 2007).

Safety And Hazards

Avoid all personal contact, including inhalation. Wear protective clothing when the risk of exposure occurs. Use in a well-ventilated area. Prevent concentration in hollows and sumps. Do not enter confined spaces until the atmosphere has been checked. Do not allow material to contact humans, exposed food, or food utensils .

Future Directions

The HH-orientation of 3-(3-Pyridyl)acrylic acid can be flipped to HT by forming the ClO4– salt, which upon photodimerization produces HT-rctt-3,3′-BPCD . This suggests potential future directions in the field of photodimerization.

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVORVXMOLQFMO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701305000
Record name trans-3-(3-Pyridyl)acrylic acid
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to beige crystalline powder; [Acros Organics MSDS]
Record name 3-Pyridylacrylic acid
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Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Pyridyl)acrylic acid

CAS RN

19337-97-4, 1126-74-5
Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-Pyridylacrylic acid
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Record name trans-3-Pyridineacrylic acid
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Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-pyridylacrylic acid
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Record name 2-Propenoic acid, 3-(3-pyridinyl)-, (2E)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
358
Citations
Y Zhang, K Zhang, H Ma - Analytical biochemistry, 2009 - Elsevier
In this work, we present an electrochemical DNA sensor based on silver nanoparticles/poly(trans-3-(3-pyridyl) acrylic acid) (PPAA)/multiwalled carbon nanotubes with carboxyl groups (…
Number of citations: 122 www.sciencedirect.com
NS Gunning, CL Cahill - Dalton Transactions, 2005 - pubs.rsc.org
The bifunctional ligand trans-3-(3-pyridyl)acrylic acid has been utilized to promote the formation of a novel hetero-metallic [Cu3(C8H6NO2)6Nd2(NO3)6] (1) and two homometallic: [Nd(…
Number of citations: 21 pubs.rsc.org
RT Dong, XL Chen, X Cui, SS Chen, MY Shen, CW Li… - …, 2016 - pubs.rsc.org
The first employment of 3-(3-pyridyl)acrylic acid (3-HPYA) in 3d–4f coordination chemistry is reported. Hydrothermal reactions of 3-HPYA with lanthanide oxides and copper halides led …
Number of citations: 8 pubs.rsc.org
Y Zhang, S Su, Y Pan, L Zhang… - Annali di Chimica: Journal …, 2007 - Wiley Online Library
Trans‐3‐(3‐pyridyl) acrylic acid (PAA) was deposited on glassy carbon electrode (GCE) by electropolymerization in pH 7.0 phosphate buffer solution (PBS). The poly (3‐(3‐pyridyl) …
Number of citations: 22 onlinelibrary.wiley.com
P Thuéry, J Harrowfield - European Journal of Inorganic …, 2014 - Wiley Online Library
As a heterofunctional pro‐ligand with both hard and soft coordination sites, trans‐3‐(3‐pyridyl)acrylic acid (LH) is of potential interest for the design of heterometallic complexes of f‐ and …
JR Allan, AD Paton, K Turvey, HJ Bowley… - Thermochimica acta, 1989 - Elsevier
The preparation and some properties of the complexes of 3-(3-pyridyl)acrylic acid with cobalt and nickel are described. Spectral, magnetic and solubility studies show that the complexes…
Number of citations: 11 www.sciencedirect.com
AT Kerr, JA Ridenour, AA Noring, CL Cahill - Inorganica Chimica Acta, 2019 - Elsevier
The hydrothermal reaction of the uranyl cation, copper(II), and trans-3,3(pyridyal)acrylic acid (T33PA) has yielded two new bimetallic uranyl containing coordination polymers, (UO 2 ) 2 (…
Number of citations: 8 www.sciencedirect.com
A Briceno, R Atencio, R Gil, A Nobrega - … Crystallographica Section C …, 2007 - scripts.iucr.org
The structure of trans-3-(3-pyridyl)acrylic acid, C8H7NO2, (I), possesses a two-dimensional hydrogen-bonded array of supramolecular ribbons assembled via heterodimeric synthons …
Number of citations: 11 scripts.iucr.org
GK Kole, U Sambasivam, GK Tan… - Crystal Growth & …, 2017 - ACS Publications
This work demonstrates that the photoinert trans-3-(2′-pyridyl)acrylic acid (2-PA) can be made photoreactive by salt formation with HCl, CF 3 CO 2 H, and H 2 SO 4 . All three salts …
Number of citations: 12 pubs.acs.org
GK Kole, GK Tan, JJ Vittal - Crystal growth & design, 2012 - ACS Publications
An attempt has been made to orient the CC bonds in trans-3-(3′-pyridyl)acrylic acid (3-PAH) and trans-3-(4′-pyridyl)acrylic acid (4-PAH) in the hydrogen-bonded coordination …
Number of citations: 61 pubs.acs.org

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